

Molecular weight and formula of 1-Dimethylamino-2-methylpentan-3-one.

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Compound of Interest

Compound Name: 1-Dimethylamino-2-methylpentan-3-one

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Technical Guide: 1-Dimethylamino-2-methylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Dimethylamino-2-methylpentan-3-one**, a chiral ketone of significant interest in medicinal and organic chemistry. The document details its chemical properties, synthesis, and biological relevance, with a focus on its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Compound Data

1-Dimethylamino-2-methylpentan-3-one is a valuable stereochemically defined building block.^[1] Its quantitative properties are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₈ H ₁₇ NO[1][2][3][4]
Molecular Weight	143.23 g/mol [1][2][3][4]
Boiling Point	59-61 °C (at 10 Torr)
Density	0.8579 g/cm ³
InChI Key	QVWGKOYVOZJNRJ-UHFFFAOYSA-N[3]
SMILES	CCC(=O)C(C)CN(C)C[3]

Molecular Structure

The two-dimensional structure of **1-Dimethylamino-2-methylpentan-3-one** is depicted below, illustrating the arrangement of its constituent atoms.

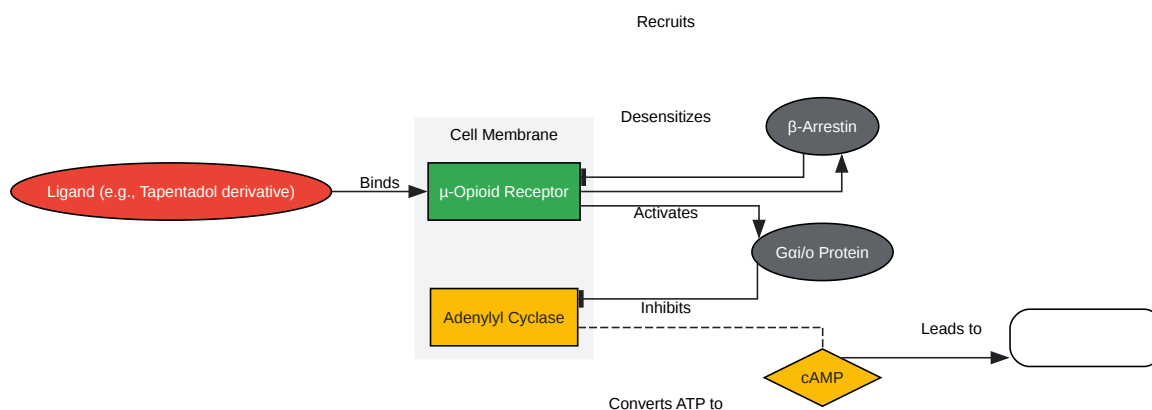
Caption: 2D structure of **1-Dimethylamino-2-methylpentan-3-one**.

Biological Significance and Signaling Pathway

1-Dimethylamino-2-methylpentan-3-one and its derivatives are notable for their interaction with the μ -opioid receptor, acting as ligands with high affinity.[4] This interaction is central to the analgesic properties of compounds synthesized from this intermediate, such as the potent analgesic Tapentadol.[1]

The μ -opioid receptor is a class of G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an intracellular signaling cascade. This process is initiated by coupling to inhibitory G-proteins (Gai/o), which in turn inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Reduced cAMP levels modulate downstream effectors, ultimately leading to the desired analgesic effect. The signaling is terminated through mechanisms involving β -arrestins, which promote receptor desensitization and internalization.

The schematic below outlines the μ -opioid receptor signaling pathway.



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Caption: μ -Opioid receptor signaling pathway.

Experimental Protocols

Synthesis: Grignard Reaction-Based Approach

This compound is a key intermediate in the synthesis of more complex molecules, often via a Grignard reaction. A general protocol for its use in such a reaction, for instance with 3-methoxyphenylmagnesium bromide to form a tertiary alcohol, is outlined below.^[1]

Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol using (S)-1-(dimethylamino)-2-methylpentan-3-one.

Materials:

- (S)-1-(dimethylamino)-2-methylpentan-3-one
- 3-Bromoanisole
- Magnesium turnings

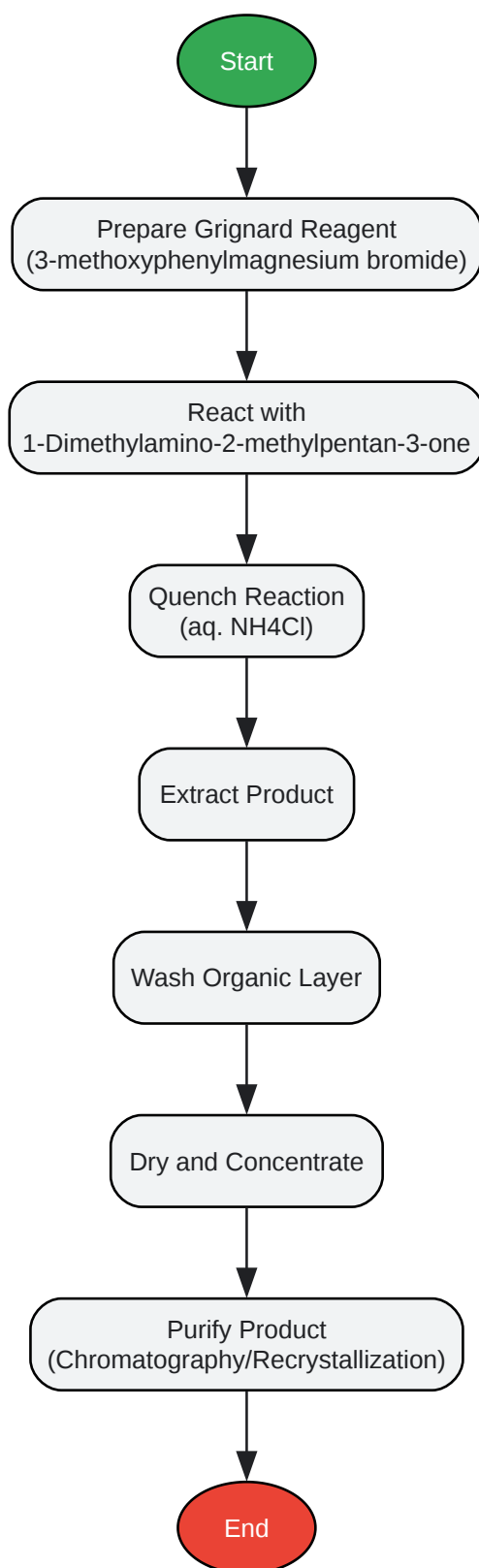
- Iodine (catalytic amount)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Grignard Reagent Preparation:
 - In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine.
 - Add a small portion of a solution of 3-bromoanisole in anhydrous THF to initiate the reaction.
 - Once the reaction begins, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of 3-methoxyphenylmagnesium bromide.
- Reaction with Ketone:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF to the dropping funnel.
 - Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
 - After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours.

- Workup and Purification:
 - Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
 - The crude product can be further purified by column chromatography or recrystallization.

The workflow for this experimental protocol is visualized below.



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Caption: Experimental workflow for Grignard-based synthesis.

Analytical Protocol: Chiral HPLC

The enantiomeric purity of **1-Dimethylamino-2-methylpentan-3-one** is critical for its use in stereospecific synthesis and is typically confirmed by chiral High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the enantiomers of **1-Dimethylamino-2-methylpentan-3-one**.

Instrumentation and Columns:

- A standard HPLC system with a UV detector.
- A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD have shown efficacy in separating similar β -aminoketones.

Mobile Phase and Conditions:

- Mode: Normal Phase
- Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10 or 95:5 v/v). The optimal ratio should be determined empirically to achieve baseline separation.
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Temperature: Ambient.
- Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration.
- Injection: Inject the sample onto the HPLC system.

- Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks.
- Quantification: Calculate the enantiomeric excess (% ee) based on the integrated peak areas of the two enantiomers.

This technical guide provides foundational information for professionals engaged in research and development involving **1-Dimethylamino-2-methylpentan-3-one**. For detailed safety and handling information, please refer to the specific Safety Data Sheet (SDS) for this compound.

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References

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